molecular formula C12H13N5O2 B14635542 6-Imino-1,3-dimethyl-5-(2-phenylhydrazinylidene)dihydropyrimidine-2,4(1H,3H)-dione CAS No. 54014-80-1

6-Imino-1,3-dimethyl-5-(2-phenylhydrazinylidene)dihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B14635542
CAS No.: 54014-80-1
M. Wt: 259.26 g/mol
InChI Key: AZLHNUSCZBWRPA-UHFFFAOYSA-N
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Description

6-Amino-1,3-dimethyl-5-phenylazouracil is a chemical compound that belongs to the class of uracil derivatives It is characterized by the presence of an amino group at the 6th position, two methyl groups at the 1st and 3rd positions, and a phenylazo group at the 5th position of the uracil ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,3-dimethyl-5-phenylazouracil typically involves the reaction of 6-amino-1,3-dimethyluracil with aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods

Industrial production methods for 6-Amino-1,3-dimethyl-5-phenylazouracil involve the use of advanced reactors and optimized reaction conditions to achieve high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

6-Amino-1,3-dimethyl-5-phenylazouracil undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

6-Amino-1,3-dimethyl-5-phenylazouracil has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Amino-1,3-dimethyl-5-phenylazouracil involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Comparison with Similar Compounds

6-Amino-1,3-dimethyl-5-phenylazouracil can be compared with other similar compounds, such as:

The uniqueness of 6-Amino-1,3-dimethyl-5-phenylazouracil lies in its specific substitution pattern, which provides a distinct set of chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

54014-80-1

Molecular Formula

C12H13N5O2

Molecular Weight

259.26 g/mol

IUPAC Name

6-amino-1,3-dimethyl-5-phenyldiazenylpyrimidine-2,4-dione

InChI

InChI=1S/C12H13N5O2/c1-16-10(13)9(11(18)17(2)12(16)19)15-14-8-6-4-3-5-7-8/h3-7H,13H2,1-2H3

InChI Key

AZLHNUSCZBWRPA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)N=NC2=CC=CC=C2)N

Origin of Product

United States

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